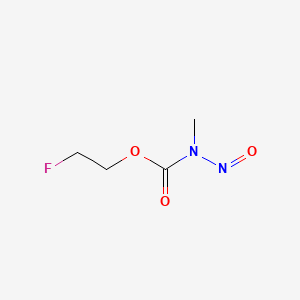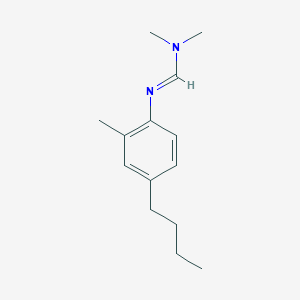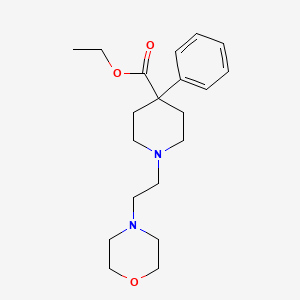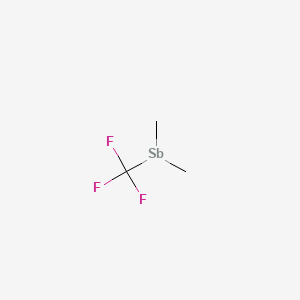
1,1,2,2-tetradeuterio-N,N-dimethyl-2-(5-phenylmethoxy-1H-indol-3-yl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,2,2-tetradeuterio-N,N-dimethyl-2-(5-phenylmethoxy-1H-indol-3-yl)ethanamine is a deuterated derivative of a compound that features an indole structure. This compound is notable for its incorporation of deuterium atoms, which can influence its chemical and physical properties. Deuterium, a stable isotope of hydrogen, is often used in scientific research to study reaction mechanisms and metabolic pathways due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2-tetradeuterio-N,N-dimethyl-2-(5-phenylmethoxy-1H-indol-3-yl)ethanamine typically involves multiple steps, including the introduction of deuterium atoms and the formation of the indole structure. The process may start with the deuteration of precursor molecules, followed by a series of reactions to construct the indole ring and attach the phenylmethoxy and ethanamine groups. Common reagents used in these reactions include deuterated solvents, catalysts, and protecting groups to ensure the selective incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods while optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.
化学反応の分析
Types of Reactions
1,1,2,2-tetradeuterio-N,N-dimethyl-2-(5-phenylmethoxy-1H-indol-3-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized indole derivatives, while substitution reactions can produce a wide range of substituted compounds with different functional groups.
科学的研究の応用
1,1,2,2-tetradeuterio-N,N-dimethyl-2-(5-phenylmethoxy-1H-indol-3-yl)ethanamine has several scientific research applications:
Chemistry: Used as a probe to study reaction mechanisms and isotope effects due to the presence of deuterium.
Biology: Employed in metabolic studies to trace the pathways and interactions of indole derivatives in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a tool to understand drug metabolism and pharmacokinetics.
Industry: Utilized in the development of new materials and chemical processes that benefit from the unique properties of deuterated compounds.
作用機序
The mechanism of action of 1,1,2,2-tetradeuterio-N,N-dimethyl-2-(5-phenylmethoxy-1H-indol-3-yl)ethanamine involves its interaction with molecular targets and pathways in biological systems. The presence of deuterium can influence the compound’s binding affinity, stability, and metabolic fate. These effects are often studied using advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to elucidate the compound’s behavior at the molecular level.
類似化合物との比較
Similar Compounds
1,1,2,2-tetradeuterio-N,N-dimethyl-2-(4-phenylmethoxy-1H-indol-3-yl)ethanamine: A closely related compound with a similar structure but different substitution pattern on the indole ring.
N,N-dimethyl-2-(5-phenylmethoxy-1H-indol-3-yl)ethanamine: The non-deuterated version of the compound, used for comparison in isotope effect studies.
Uniqueness
1,1,2,2-tetradeuterio-N,N-dimethyl-2-(5-phenylmethoxy-1H-indol-3-yl)ethanamine is unique due to its deuterium content, which imparts distinct chemical and physical properties. These properties make it valuable for research applications that require precise control over reaction mechanisms and metabolic pathways.
特性
分子式 |
C19H22N2O |
|---|---|
分子量 |
298.4 g/mol |
IUPAC名 |
1,1,2,2-tetradeuterio-N,N-dimethyl-2-(5-phenylmethoxy-1H-indol-3-yl)ethanamine |
InChI |
InChI=1S/C19H22N2O/c1-21(2)11-10-16-13-20-19-9-8-17(12-18(16)19)22-14-15-6-4-3-5-7-15/h3-9,12-13,20H,10-11,14H2,1-2H3/i10D2,11D2 |
InChIキー |
IDIJUWFVRXORPJ-MKQHWYKPSA-N |
異性体SMILES |
[2H]C([2H])(C1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3)C([2H])([2H])N(C)C |
正規SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![trisodium;[(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethyl-[[hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl]oxyphosphinate](/img/structure/B13415883.png)

![(8S,9R,10S,13S,14S,17S)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13415894.png)
![N-ethyl-1,1,2,2,3,3,4,4,4-nonafluoro-N-[2-(2-hydroxyethoxy)ethyl]butane-1-sulfonamide](/img/structure/B13415899.png)






![N-ethyl-1,1,2,2,3,3,4,4,4-nonafluoro-N-[2-(2-hydroxyethoxy)ethyl]butane-1-sulfonamide](/img/structure/B13415964.png)
